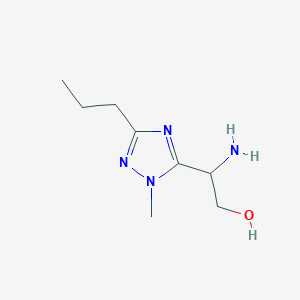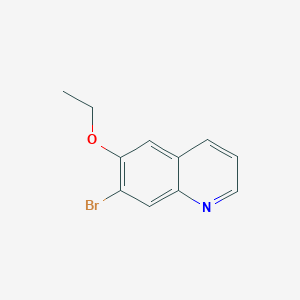
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization .
Industrial Production Methods
Industrial production methods for this compound may involve the hydrogenation of 2-aminoisobutyric acid or its esters . This process is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides for the formation of oxazolines and sulfating agents for the production of dimethylaziridine . Reaction conditions often involve the use of solvents like dimethylformamide and catalysts to enhance reaction rates.
Major Products
Major products formed from these reactions include oxazolines, dimethylaziridine, and various substituted triazoles .
Aplicaciones Científicas De Investigación
2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylpropan-1-ol: This compound is structurally similar but lacks the triazole ring.
Aminoisobutanol: Another similar compound with a different substitution pattern.
Uniqueness
What sets 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol apart is its unique triazole ring, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H16N4O |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2-amino-2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C8H16N4O/c1-3-4-7-10-8(6(9)5-13)12(2)11-7/h6,13H,3-5,9H2,1-2H3 |
Clave InChI |
JTTLFTFEFJFHKU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C(=N1)C(CO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)

![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B13645561.png)










